![molecular formula C30H18N2O3 B12554341 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-92-4](/img/structure/B12554341.png)
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound that belongs to the class of tetracene derivatives This compound is characterized by the presence of a phenyldiazenyl group attached to a phenoxy group, which is further connected to a tetracene-5,12-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(Phenyldiazenyl)phenol: This intermediate is prepared by diazotization of aniline followed by coupling with phenol.
Formation of 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol: The 4-(phenyldiazenyl)phenol is reacted with 6-chloro-1-hexanol in the presence of potassium carbonate and a trace amount of potassium iodide in dimethylformamide (DMF).
Final Coupling with Tetracene-5,12-dione: The 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol is then coupled with tetracene-5,12-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Various substituted phenoxy-tetracene derivatives.
Scientific Research Applications
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic thin-film transistors due to its excellent film-forming ability.
Optoelectronics: It is investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound’s potential anticancer properties are being explored, particularly its interactions with DNA and its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can induce apoptosis through the activation of caspase-3 and the release of lactate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
6,11-di(thiophen-2-yl)-tetracene-5,12-dione: A pseudo rubrene analogue with excellent film-forming ability.
Tetracene-5,12-dione: A simpler tetracene derivative with potential anticancer properties.
Uniqueness
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic properties and enhances its potential applications in organic electronics and optoelectronics. Additionally, its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research.
Properties
CAS No. |
189383-92-4 |
|---|---|
Molecular Formula |
C30H18N2O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-(4-phenyldiazenylphenoxy)tetracene-5,12-dione |
InChI |
InChI=1S/C30H18N2O3/c33-28-24-12-6-7-13-25(24)29(34)27-26(28)18-19-8-4-5-11-23(19)30(27)35-22-16-14-21(15-17-22)32-31-20-9-2-1-3-10-20/h1-18H |
InChI Key |
BHCFUUXTMWNAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C4C(=CC5=CC=CC=C53)C(=O)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
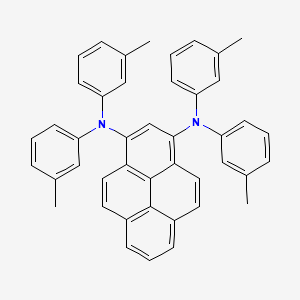
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
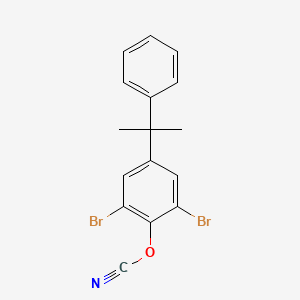
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)

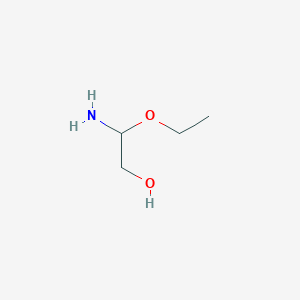
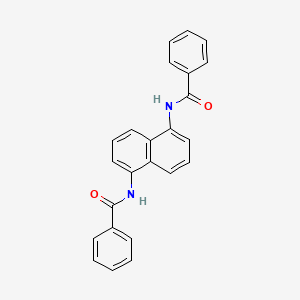
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
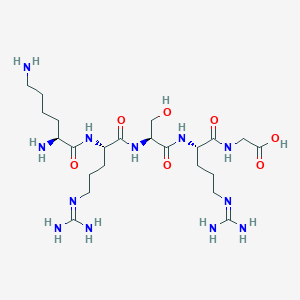
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)


